Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]-
Description
The compound Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- features a brominated aromatic ring (3-bromophenyl) linked to an acetamide core via a piperidinylmethyl group. This structure combines a halogenated aryl moiety with a nitrogen-containing heterocycle, making it a versatile intermediate in pharmaceutical and materials chemistry.
Properties
CAS No. |
649740-11-4 |
|---|---|
Molecular Formula |
C14H19BrN2O |
Molecular Weight |
311.22 g/mol |
IUPAC Name |
N-[(3-bromophenyl)-piperidin-1-ylmethyl]acetamide |
InChI |
InChI=1S/C14H19BrN2O/c1-11(18)16-14(17-8-3-2-4-9-17)12-6-5-7-13(15)10-12/h5-7,10,14H,2-4,8-9H2,1H3,(H,16,18) |
InChI Key |
OEBWAVJODLQDHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC(=CC=C1)Br)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- typically involves the acetylation of m-bromoaniline with acetic anhydride. The process can be summarized as follows:
- Mix m-bromoaniline and acetic acid evenly.
- Slowly add acetic anhydride to the mixture.
- Reflux the reaction mixture for 0.5 hours.
- Allow the mixture to stand for 0.5 hours.
- Pour the mixture into five times the amount of ice water.
- Filter the precipitated crystals.
- Recrystallize the product with ethanol to obtain the final compound .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products:
Oxidation: Phenoxy acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2.1. Pain Management
Research indicates that acetamide derivatives can act as effective analgesics. For instance, compounds structurally related to N-[(3-bromophenyl)-1-piperidinylmethyl]- have been studied for their ability to inhibit pain pathways. The presence of the piperidine ring is crucial for binding affinity to pain receptors, enhancing the analgesic properties of these compounds.
2.2. Neurological Disorders
Acetamide derivatives have shown promise in treating neurological conditions such as anxiety and depression. The piperidine moiety can interact with neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects. Studies have demonstrated that modifications in the acetamide structure can lead to varying degrees of activity against these disorders.
2.3. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of acetamide derivatives. The 3-bromophenyl substitution enhances the compound's ability to penetrate bacterial membranes, making it effective against a range of pathogens. This application is particularly relevant in the context of rising antibiotic resistance.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of N-[(3-bromophenyl)-1-piperidinylmethyl]- typically involves the reaction of 3-bromobenzaldehyde with piperidine derivatives followed by acetamidation. The following table summarizes key synthetic routes and their outcomes:
| Synthetic Route | Key Reactants | Yield (%) | Notes |
|---|---|---|---|
| Route A | 3-Bromobenzaldehyde + Piperidine | 85% | Efficient method with high yield |
| Route B | 3-Bromobenzaldehyde + Acetic Anhydride + Piperidine | 75% | Moderate yield; requires purification |
4.1. Case Study: Pain Relief Efficacy
A study conducted on a series of acetamide derivatives, including N-[(3-bromophenyl)-1-piperidinylmethyl]-, evaluated their efficacy in pain relief using animal models. The results indicated that certain modifications led to increased analgesic potency compared to standard treatments.
4.2. Case Study: Antimicrobial Testing
In another investigation, N-[(3-bromophenyl)-1-piperidinylmethyl]- was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory activity, demonstrating its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- involves its interaction with specific molecular targets. The bromophenyl group and the piperidinylmethyl group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
N-(3-Bromophenyl)acetamide
- Structure : Lacks the piperidinylmethyl group, featuring a direct acetamide linkage to the 3-bromophenyl ring.
- Properties : The absence of the piperidine moiety reduces steric bulk and basicity. Bond lengths (e.g., C–Br: 1.8907 Å) and torsional angles differ slightly from derivatives with additional substituents, as observed in crystallographic studies .
- Applications : Primarily used as a synthetic intermediate; market data indicate growing industrial demand for halogenated acetamides .
N-((3-Bromophenyl)sulfonyl)-2-(indol-3-yl)acetamide (9e)
- Structure : Incorporates a sulfonyl group and an indole ring, replacing the piperidinylmethyl group.
- Demonstrated anticancer activity via Bcl-2/Mcl-1 inhibition .
N-{4-((3-Bromophenyl)amino)quinazolin-6-yl}-2-(piperazinyl)acetamide (7)
Conformational Flexibility and Crystallographic Insights
- 2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide : Exhibits three distinct conformers in crystallographic studies, with dihedral angles between aryl and amide groups ranging from 44.5° to 77.5° . This contrasts with the target compound, where the piperidinylmethyl group may enforce a specific conformation due to steric and electronic constraints.
Key Data Tables
Table 1: Structural and Physicochemical Comparisons
Table 2: Crystallographic and Spectroscopic Data
Biological Activity
Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]-, also known as a derivative of piperidine, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.
The compound is synthesized through a multi-step process involving the reaction of piperidine derivatives with brominated phenyl moieties. The synthesis often involves the use of acetamide as a key reagent. The structure can be characterized by various spectroscopic methods such as NMR and mass spectrometry, confirming the presence of the piperidine ring and the bromophenyl substituent.
Antimicrobial Activity
Research indicates that compounds similar to Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungi. A study reported that certain piperidine derivatives demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2.5 |
| Compound B | Escherichia coli | 5.0 |
| Acetamide derivative | Candida albicans | 10.0 |
Anti-inflammatory Activity
Acetamide derivatives have also been studied for their anti-inflammatory effects. In vitro assays demonstrated that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting a mechanism that may involve the modulation of NF-κB signaling pathways .
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial activity of various piperidine derivatives, including Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]-. The results indicated that this compound exhibited potent activity against both bacterial and fungal strains, supporting its potential use in treating infections caused by resistant microorganisms . -
Case Study on Anti-inflammatory Mechanisms :
Another study focused on the anti-inflammatory properties of related compounds. It was found that these derivatives could significantly reduce inflammation markers in animal models of arthritis, suggesting their potential therapeutic role in chronic inflammatory diseases . -
Cytotoxicity Assessment :
In cytotoxicity assays against various cancer cell lines, Acetamide derivatives demonstrated selective toxicity towards tumor cells while sparing normal cells, indicating a promising therapeutic index for cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
